

Understanding the molecular basis of CRAC channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CRAC intermediate 2	
Cat. No.:	B1662841	Get Quote

An In-depth Technical Guide to the Molecular Basis of CRAC Channelopathies

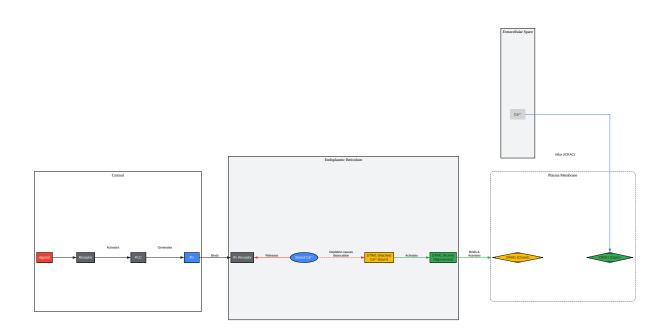
For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²+) homeostasis, essential for a myriad of cellular functions, including immune response, muscle function, and gene expression. The channel is formed by the pore-forming ORAI1 protein in the plasma membrane and activated by the endoplasmic reticulum (ER) Ca²+ sensor, STIM1, through a process known as Store-Operated Calcium Entry (SOCE). Genetic mutations in the ORAI1 and STIM1 genes disrupt this tightly regulated signaling axis, leading to a class of diseases known as CRAC channelopathies. These disorders are broadly categorized into two opposing mechanistic classes: loss-of-function (LoF) mutations that abolish SOCE, causing severe combined immunodeficiency (SCID)-like syndromes, and gain-of-function (GoF) mutations that lead to excessive Ca²+ influx, resulting in tubular aggregate myopathy (TAM) and Stormorken syndrome. This guide provides a detailed examination of the molecular underpinnings of these diseases, presents quantitative data on channel dysfunction, outlines key experimental protocols for their study, and visualizes the core signaling and pathological pathways.

The Core Signaling Axis: Store-Operated Calcium Entry (SOCE)

Foundational & Exploratory



The canonical activation of CRAC channels is a sophisticated process that couples the Ca²⁺ concentration in the ER to Ca²⁺ influx across the plasma membrane.[1][2]

- Store Depletion: Physiologically, agonist binding to cell surface receptors triggers the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the ER membrane, causing the release of stored Ca²⁺ into the cytosol.[3][4]
- STIM1 Sensing: STIM1, an ER-resident transmembrane protein, functions as the Ca²⁺ sensor.[5][6] Its luminal EF-hand domain detects the drop in ER Ca²⁺ concentration.
- STIM1 Activation & Translocation: Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions.[1][7]
- ORAI1 Gating: At these junctions, the activated STIM1 proteins directly bind to and activate ORAI1 channels, opening the channel pore and allowing a highly selective influx of extracellular Ca²⁺.[7][8] This influx is termed the CRAC current, or ICRAC.

This fundamental pathway is visualized in the signaling diagram below.

Click to download full resolution via product page

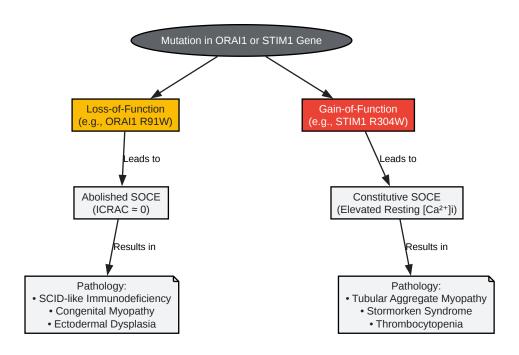
Figure 1: The Canonical Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Pathophysiology: A Dichotomy of Function

CRAC channelopathies are fundamentally diseases of aberrant Ca²⁺ signaling, stemming from mutations that either eliminate or constitutively enhance channel activity.[9][10]

- 2.1 Loss-of-Function (LoF) Channelopathies: Autosomal recessive LoF mutations in ORAI1
 or STIM1 lead to the abolition of SOCE and ICRAC.[11][12] The most well-characterized
 example is the ORAI1 R91W mutation.[5][13] This results in a clinical phenotype known as
 CRAC channelopathy, characterized by:
 - Severe Combined Immunodeficiency (SCID)-like disease: T-lymphocyte activation is highly dependent on sustained Ca²⁺ signaling for cytokine production and proliferation. Lack of SOCE severely impairs adaptive immunity.[11]

Foundational & Exploratory



- Congenital Myopathy: Muscle weakness and hypotonia highlight the role of SOCE in muscle development and function.[9]
- Anhydrotic Ectodermal Dysplasia: Patients exhibit an inability to sweat and defects in dental enamel formation.[9][11]
- 2.2 Gain-of-Function (GoF) Channelopathies: Autosomal dominant GoF mutations cause STIM1 or ORAI1 to become constitutively active, leading to continuous Ca²⁺ influx independent of ER store status.[10][14] This results in a spectrum of overlapping disorders, including Tubular Aggregate Myopathy (TAM) and Stormorken Syndrome.[15][16] Key features include:
 - Myopathy with Tubular Aggregates: The primary symptom is muscle weakness, cramps, or myalgia. Muscle biopsies reveal characteristic aggregates of sarcoplasmic reticulum tubules.[16]
 - Thrombocytopenia: Reduced platelet counts and bleeding diathesis are common, particularly in Stormorken syndrome.[17][18]
 - Multi-systemic Features: Other symptoms can include miosis (constricted pupils),
 ichthyosis (scaly skin), asplenia, and dyslexia.[17][18]

The divergent paths from mutation to disease are illustrated in the logic diagram below.

Click to download full resolution via product page

Figure 2: Pathophysiological Divergence of Loss- vs. Gain-of-Function Mutations.

Quantitative Analysis of Channel Dysfunction

The functional consequences of CRAC channelopathy mutations can be quantified by biophysical methods, primarily patch-clamp electrophysiology and fluorescence-based calcium imaging. The tables below summarize key quantitative data for wild-type channels and representative LoF and GoF mutants.

Table 1: Biophysical Properties of Wild-Type vs. Loss-of-Function (LoF) CRAC Channels

Parameter	Wild-Type (WT) ORAI1/STIM1	ORAI1-R91W (LoF Mutant)	Reference
Peak ICRAC Density	-1 to -10 pA/pF (in HEK293)	~0 pA/pF (abrogated current)	[5][8][13]
Activation Mechanism	Store-depletion dependent	No activation upon store depletion	[5][9]
Ion Selectivity (PCa/PNa)	>1000 (Highly Ca ²⁺ selective)	Not applicable (no current)	[19]

| STIM1 Coupling | Preserved | Preserved binding, but fails to gate channel |[8][12] |

Table 2: Biophysical Properties of Wild-Type vs. Gain-of-Function (GoF) CRAC Channels

Parameter	Wild-Type (WT) ORAI1/STIM1	STIM1-R304W (GoF Mutant)	ORAI1- G98S/V107M (GoF Mutants)	Reference
Basal [Ca²+]i	Normal resting levels	Significantly elevated	Significantly elevated	[4][11][20]
Activation Mechanism	Store-depletion dependent	Constitutively active (store-independent)	Constitutively active (store-independent)	[6][11][20]
STIM1 Clustering	Store-depletion induced	Constitutive clustering	Not required for activation	[6][7]

| Ion Selectivity | Highly Ca $^{2+}$ selective | Remains Ca $^{2+}$ selective | Often becomes non-selective (permeable to Na $^+$) |[20][21] |

Key Experimental Methodologies

Characterizing novel mutations in ORAI1 and STIM1 requires a standardized set of molecular and cellular biology techniques.

Molecular Biology: Site-Directed Mutagenesis and Expression

- Vector Preparation: Obtain cDNA for human ORAI1 and STIM1 cloned into mammalian expression vectors (e.g., pcDNA3.1) often tagged with fluorescent proteins (e.g., YFP, CFP) for visualization.
- Mutagenesis: Introduce specific point mutations (e.g., R91W in ORAI1) using a commercial site-directed mutagenesis kit (e.g., QuikChange II). Verify the mutation by Sanger sequencing.
- Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
- Transfection: Co-transfect HEK293 cells with STIM1 and ORAI1 (wild-type or mutant)
 plasmids. A common method is using a lipid-based reagent like Lipofectamine or a chemical
 reagent like Polyethylenimine (PEI). A typical DNA:PEI ratio is 1:3 (μg:μL).[22][23] Analyze
 cells 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion flow (ICRAC) across the cell membrane.[3][24]

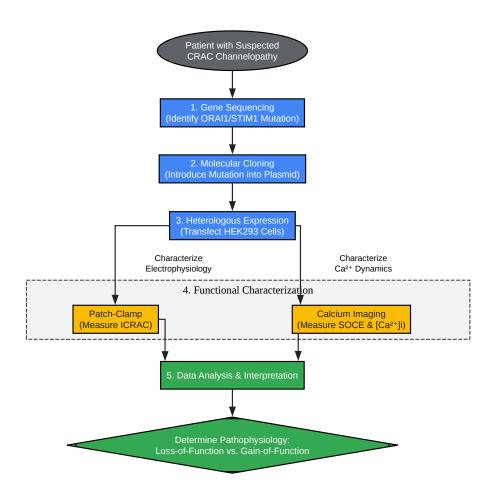
- Solutions:
 - External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of Ca²⁺ chelator (BAPTA or EGTA) passively depletes ER stores upon establishing the whole-cell configuration.[10]
 [17]
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with internal solution.

Recording:

- \circ Obtain a high-resistance (>1 G Ω) "giga-seal" between the pipette tip and the membrane of a transfected cell.
- Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- Hold the cell at 0 mV and apply repetitive voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2-5 seconds to monitor current development.
- Data Analysis: ICRAC is characterized by its inwardly rectifying shape and a very positive reversal potential (> +50 mV).[3] The current density (pA/pF) is calculated by dividing the peak inward current by the cell capacitance.

Ratiometric Calcium Imaging for SOCE Measurement

This method uses fluorescent dyes to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).[15][25]


- Cell Preparation: Plate transfected HEK293 cells on glass-bottom dishes.
- Dye Loading: Incubate cells with 2-5 μM Fura-2 AM (a ratiometric Ca²⁺ indicator) in a
 physiological salt solution (e.g., HBSS) for 30-45 minutes at room temperature.[26] Fura-2
 AM is membrane-permeable; once inside, cellular esterases cleave the AM group, trapping
 the dye.
- Imaging Protocol:
 - Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and filter wheel.
 - Initially, perfuse the cells with a Ca²⁺-free solution.
 - Add a SERCA pump inhibitor like Thapsigargin (1-2 μM) to the Ca²⁺-free solution to irreversibly deplete ER stores.
 - After store depletion is confirmed by a transient rise in cytosolic Ca²⁺ from the leak, switch the perfusion to a solution containing 2-10 mM CaCl₂. The subsequent sharp and

sustained rise in [Ca2+]i represents SOCE.

Data Acquisition and Analysis: Excite Fura-2 alternately at 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free) and measure the emission at ~510 nm. The 340/380 ratio is proportional to [Ca²⁺]i and minimizes artifacts from uneven dye loading or photobleaching.[25]

The logical flow for investigating a putative mutation is shown below.

Click to download full resolution via product page

Figure 3: Standard Experimental Workflow for Characterizing a Novel Mutation.

Conclusion and Therapeutic Outlook

The study of CRAC channelopathies has provided profound insights into the fundamental roles of STIM1, ORAI1, and SOCE in human physiology. The clear dichotomy between loss-of-function and gain-of-function diseases presents distinct challenges and opportunities for therapeutic development. For LoF immunodeficiencies, gene therapy to restore functional ORAI1 or STIM1 is a promising avenue. Conversely, for GoF myopathies, the focus is on developing specific CRAC channel inhibitors to dampen the excessive Ca²⁺ influx. Several small molecule SOCE modulators are already under investigation, paving the way for targeted pharmacological interventions for these debilitating rare diseases.[15] A deep understanding of the molecular basis of these channelopathies, aided by the robust experimental framework outlined here, is critical for advancing these therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice -PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A dual mechanism promotes switching of the Stormorken STIM1 R304W mutant into the activated state PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mutations in Orai1 transmembrane segment 1 cause STIM1-independent activation of Orai1 channels at glycine 98 and channel closure at arginine 91 - PMC

Foundational & Exploratory

[pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Gain-of-Function Mutation in STIM1 (P.R304W) Is Associated with Stormorken Syndrome
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Orai1 Severe Combined Immune Deficiency Mutation and Calcium Releaseactivated Ca2+ Channel Function in the Heterozygous Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mutations of the Ca2+-sensing Stromal Interaction Molecule STIM1 Regulate Ca2+ Influx by Altered Oligomerization of STIM1 and by Destabilization of the Ca2+ Channel Orai1 PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Gated regulation of CRAC channel ion selectivity by STIM1 PMC [pmc.ncbi.nlm.nih.gov]
- 22. addgene.org [addgene.org]
- 23. resources.tocris.com [resources.tocris.com]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. moodle2.units.it [moodle2.units.it]
- 26. ionbiosciences.com [ionbiosciences.com]
- To cite this document: BenchChem. [Understanding the molecular basis of CRAC channelopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662841#understanding-the-molecular-basis-of-crac-channelopathies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com